REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4]Br.[CH3:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:10]=1[OH:18].C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+]>CN(C)C=O.CCCCCC.C(OCC)C>[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][O:18][C:10]1[CH:11]=[C:12]([N+:15]([O-:17])=[O:16])[CH:13]=[CH:14][C:9]=1[CH3:8] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
30.3 g
|
Type
|
reactant
|
Smiles
|
COC(CBr)OC
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux under nitrogen for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
WASH
|
Details
|
wash with 0.2 M aqueous sodium hydroxide, aqueous saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the organic phase over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Recrystallize the product from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC(COC1=C(C=CC(=C1)[N+](=O)[O-])C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |